molecular formula C24H20BrN5O2S B11664906 N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Cat. No.: B11664906
M. Wt: 522.4 g/mol
InChI Key: SRSDOMFYHQTNEZ-CVKSISIWSA-N
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Description

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound with the molecular formula C26H24BrN5O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide typically involves the condensation of 3-bromo-4-methoxybenzaldehyde with 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C24H20BrN5O2S

Molecular Weight

522.4 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C24H20BrN5O2S/c1-32-21-13-12-17(14-20(21)25)15-26-27-22(31)16-33-24-29-28-23(18-8-4-2-5-9-18)30(24)19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,27,31)/b26-15+

InChI Key

SRSDOMFYHQTNEZ-CVKSISIWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)Br

Origin of Product

United States

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